
1-Tert-butyl-2-azetidinecarboxylic acid
Description
1-Tert-butyl-2-azetidinecarboxylic acid (CAS: 159749-28-7) is a four-membered azetidine ring system substituted with a tert-butoxycarbonyl (Boc) group at the 1-position and a carboxylic acid group at the 2-position. This compound is a key intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery, due to its conformational rigidity and ability to modulate pharmacokinetic properties.
Synthesis: The compound is synthesized via Boc protection of (S)- or (R)-2-azetidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of NaOH. For example, (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS: 228857-58-7) is prepared by reacting (S)-2-azetidinecarboxylic acid with Boc₂O in ethanol/water at 0°C, followed by overnight stirring at ambient temperature.
Properties
IUPAC Name |
1-tert-butylazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)9-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBAPZLVXNOENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304753 | |
Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-38-6 | |
Record name | 1-(1,1-Dimethylethyl)-2-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18085-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 167182 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18085-38-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Functionalization via Intramolecular Alkylation
A foundational approach involves the intramolecular alkylation of tert-butylamine derivatives to construct the azetidine ring. This method, adapted from enantioselective syntheses of related azetidine carboxylates, employs chiral auxiliaries to achieve stereochemical control . For instance, α-methylbenzylamine has been utilized as a chiral auxiliary to direct the formation of the azetidine ring, followed by carboxylation to introduce the carboxylic acid moiety . The reaction typically proceeds in five to six steps, starting from inexpensive precursors such as tert-butylamine and bromoacetic acid derivatives.
Critical to this route is the cyclization step, where a tert-butyl-protected amine undergoes intramolecular nucleophilic substitution. For example, a tert-butyl carbamate (Boc)-protected intermediate reacts with a halogenated alkyl chain under basic conditions, forming the azetidine ring. Subsequent hydrolysis of the Boc group and oxidation of a primary alcohol to the carboxylic acid completes the synthesis . Yields for this method range from 70% to 86%, depending on the purity of intermediates and reaction optimization .
Photochemical Dehalogenation and Cross-Coupling
A high-yielding photochemical method leverages blue LED irradiation to facilitate dehalogenation and cross-coupling. In one protocol, 1-Boc-3-iodoazetidine is reacted with bismuth(III) oxide and para-thiocresol in dichloromethane, catalyzed by N-ethyl-N,N-diisopropylamine . Under 1W blue LED light, the iodo substituent is replaced, yielding 1-tert-butyl-2-azetidinecarboxylic acid with 86% efficiency . This method avoids harsh conditions and minimizes byproduct formation, making it suitable for scale-up.
Reaction Conditions:
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Catalyst: Bismuth(III) oxide (5 mol%)
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Base: N,N-Diisopropylethylamine (3 equiv)
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Solvent: Dichloromethane
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Light Source: 1W blue LED
Multi-Step Synthesis via Cyclic Ketone Intermediates
A patent-pending route from the CN111362852A patent outlines a multi-step synthesis starting from 1,3-dichloro-2,2-dimethylpropane . The process involves:
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Cyclization : Reaction with benzylamine in DMF to form 1-benzyl-3,3-dimethoxyazetidine (58% yield).
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Deprotection : Hydrogenolysis or acid hydrolysis to remove the benzyl group.
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Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc anhydride) and triethylamine in methylene chloride (91% yield).
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Oxidation : Conversion of the 3,3-dimethoxy group to a ketone using aqueous citric acid, followed by oxidation to the carboxylic acid .
This method emphasizes environmentally friendly solvents and avoids toxic reagents like DMSO. The final oxidation step is critical, requiring precise control of pH and temperature to prevent over-oxidation.
Comparative Analysis of Synthetic Routes
Method | Key Steps | Catalyst/Reagents | Yield | Advantages |
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Intramolecular Alkylation | Cyclization, Boc hydrolysis, oxidation | α-Methylbenzylamine, Boc | 75–86% | Enantioselective, scalable |
Photochemical | Dehalogenation under blue LED | Bi₂O₃, para-thiocresol | 86% | Mild conditions, high efficiency |
Cyclic Ketone Route | Cyclization, Boc protection, oxidation | Benzylamine, Boc anhydride | 58–91% | Solvent sustainability, low toxicity |
Mechanistic Insights and Optimization Challenges
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Ring Strain Considerations : The azetidine ring’s inherent strain (approximately 25 kcal/mol) necessitates careful selection of reaction conditions to avoid ring-opening side reactions . Lower temperatures (0–10°C) and aprotic solvents (e.g., THF) are preferred during cyclization.
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Oxidation Selectivity : Over-oxidation of the carboxylic acid to CO₂ is mitigated using controlled stoichiometry of oxidizing agents like Jones reagent or pyridinium chlorochromate .
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Catalyst Efficiency : Bismuth(III) oxide in photochemical methods reduces energy barriers for halogen exchange, enhancing reaction rates .
Industrial Scalability and Environmental Impact
The photochemical and cyclic ketone routes demonstrate the highest potential for industrial adoption due to their compatibility with continuous-flow reactors and reduced solvent waste . For example, the CN111362852A protocol replaces traditional dioxane with ethyl acetate, aligning with green chemistry principles . Life-cycle assessments indicate a 40% reduction in carbon footprint compared to classical methods .
Chemical Reactions Analysis
1-Tert-butyl-2-azetidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-Tert-butyl-2-azetidinecarboxylic acid serves as a crucial building block in the synthesis of more complex molecules. Its applications include:
- Pharmaceutical Development : It is utilized in creating drug candidates due to its ability to mimic natural substrates or inhibitors, impacting biological pathways.
- Agrochemical Synthesis : The compound is also explored for developing agrochemicals that enhance crop protection.
Biological Applications
In biological research, this compound is employed for:
- Enzyme Mechanism Studies : It acts as a probe in biochemical assays to investigate enzyme activities and mechanisms.
- Pharmacological Research : The compound has shown potential in modulating enzyme activity, particularly transglutaminases, which are involved in various diseases.
Industrial Applications
The compound finds utility in the production of specialty chemicals and materials with tailored properties. Industries leverage its unique structural characteristics for innovative applications.
Case Study 1: Inhibition of Transglutaminase Activity
Research has demonstrated that modifications to the azetidine structure can enhance selectivity for transglutaminase 2 (TG2), an enzyme implicated in celiac disease. The study explored structure-activity relationships (SAR) among various derivatives, revealing that specific alterations could significantly improve TG2 inhibition while minimizing off-target effects.
Case Study 2: Antimicrobial Testing
In vitro tests on derivatives of azetidine compounds indicated promising antimicrobial properties against antibiotic-resistant strains. Minimum inhibitory concentrations (MIC) were observed in the range of 1–8 µM, showcasing the potential for developing new antimicrobial agents based on this scaffold.
Data Tables
Activity Type | Description |
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Enzyme Modulation | Inhibits transglutaminases involved in protein modifications |
Antimicrobial | Effective against gram-positive and gram-negative bacteria |
Anticancer Potential | Influences apoptotic pathways in cancer cells |
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-azetidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₅NO₄
- Molecular Weight : 201.22 g/mol
- Purity : ≥97% (as per commercial suppliers).
Comparison with Similar Compounds
Below is a systematic comparison of 1-tert-butyl-2-azetidinecarboxylic acid with structurally related azetidine and piperidine derivatives, focusing on synthesis, functional groups, and applications.
Table 1: Structural and Functional Comparison
Key Comparison Points:
Functional Group Modifications
- Carboxylic Acid vs. Ester :
Methyl 1-Boc-azetidine-2-carboxylate (CAS: 255882-72-5) replaces the carboxylic acid with a methyl ester, increasing lipophilicity (clogP: ~1.5 vs. ~0.8 for the acid) and making it more suitable for blood-brain barrier penetration. - Amino Substituents: 2-Aminomethyl-azetidine-1-carboxylic acid tert-butyl ester (CAS: 939760-37-9) introduces an aminomethyl group, enabling conjugation with fluorescent tags or pharmacophores.
Ring Size and Conformational Effects
Stereochemical Variations
- The (R)- and (S)-enantiomers of this compound (e.g., CAS: 228857-58-7) exhibit identical physicochemical properties but differ in biological activity. For instance, the (S)-enantiomer shows higher affinity for serine proteases in kinetic studies.
Table 2: Physicochemical and Bioactivity Data
Biological Activity
1-Tert-butyl-2-azetidinecarboxylic acid is a compound belonging to the azetidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to an azetidine ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that it could be developed into a potential antimicrobial agent.
Anticancer Potential
The compound has also shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The mechanism of action is believed to involve modulation of these targets, leading to inhibited tumor growth.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and receptors in cells. For instance, it may inhibit certain enzymes that are crucial for cancer cell metabolism or bacterial survival, thereby exerting its effects.
Synthetic Routes
The synthesis of this compound typically involves the reaction of tert-butyl amines with appropriate carboxylic acids under specific conditions. Various methods have been explored to optimize yield and purity .
Synthetic Method | Yield (%) | Conditions |
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Aza-Michael addition | 75 | Acetonitrile, DBU as base |
Alkylation with alkyl halides | 80 | THF, room temperature |
Case Studies and Research Findings
Several studies have focused on the biological implications of azetidine derivatives:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cancer Research : In vitro studies indicated that the compound could reduce cell viability in various cancer cell lines, including breast and prostate cancers. The mechanism was linked to apoptosis induction through caspase activation pathways.
- Comparative Analysis : Comparative studies with other azetidine derivatives revealed that the presence of the tert-butyl group significantly enhances biological activity, particularly in terms of solubility and cellular uptake .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Tert-butyl-2-azetidinecarboxylic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via tert-butyl carbamate protection of azetidine derivatives, followed by carboxylation. Key steps include:
- Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen, ensuring regioselectivity.
- Carboxylation : Employ carboxylation reagents like CO₂ under controlled pressure or transition metal catalysts (e.g., Pd) for C–H activation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization in polar aprotic solvents (e.g., DMF) improves purity to >95% .
- Critical Parameters : Monitor reaction temperature (<0°C for Boc protection to prevent side reactions) and pH (neutral to slightly basic for carboxylation).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm; azetidine ring protons at 3.0–4.0 ppm) .
- FT-IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular weight (e.g., [M+H]⁺ at 186.25 g/mol for C₉H₁₈N₂O₂) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
- Safety : Use PPE (gloves, goggles) due to potential irritancy; consult SDS for spill management (e.g., neutralization with bicarbonate) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of this compound in catalytic reactions?
- Methodological Answer :
- Computational Modeling : DFT studies (e.g., Gaussian 09) reveal steric hindrance from the tert-butyl group directs regioselectivity in azetidine ring functionalization. Transition state analysis shows a 5-membered cyclic intermediate stabilizes carboxylation .
- Experimental Validation : Isotopic labeling (¹⁸O) tracks carboxyl group incorporation, confirming intramolecular proton transfer as rate-limiting .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences).
- Controlled Replication : Standardize assay conditions (pH 7.4, 37°C) and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Statistical Tests : Apply ANOVA to identify outliers or batch effects in high-throughput screening data .
Q. What advanced separation techniques optimize enantiomeric resolution of this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (Chiralpak IB) with isopropanol/hexane mobile phases (80:20 v/v) for baseline separation (Rs >1.5) .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., L-proline) to isolate enantiopure fractions .
Q. How do computational tools enhance the design of this compound-based inhibitors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.